2-(2-Tolyl)pyridine-4-boronic acid pinacol ester
Overview
Description
2-(2-Tolyl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tolyl)pyridine-4-boronic acid pinacol ester typically involves the borylation of 2-(2-Tolyl)pyridine. One common method is the palladium-catalyzed cross-coupling of 2-(2-Tolyl)pyridine with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tolyl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Protodeboronation: Protic solvents (e.g., water, alcohols) and bases (e.g., sodium hydroxide).
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds, which are important intermediates in pharmaceuticals and materials science.
Protodeboronation: The corresponding aryl or vinyl compounds.
Scientific Research Applications
2-(2-Tolyl)pyridine-4-boronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of bioactive molecules and probes for biological studies.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of materials such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Tolyl)pyridine-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridineboronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
Uniqueness
2-(2-Tolyl)pyridine-4-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its tolyl group provides steric and electronic effects that can influence the outcome of reactions, making it a valuable reagent in the synthesis of complex molecules .
Properties
IUPAC Name |
2-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-13-8-6-7-9-15(13)16-12-14(10-11-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSCAHLABAKZMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140110 | |
Record name | Pyridine, 2-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402172-14-8 | |
Record name | Pyridine, 2-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402172-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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